molecular formula C21H21N3O5S B11210529 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B11210529
M. Wt: 427.5 g/mol
InChI Key: PHATYYSNOZVMGL-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This particular compound is notable for its potential antioxidant and antibacterial activities .

Preparation Methods

The synthesis of 2,3-DIMETHOXY-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields for 2,3-dimethoxybenzamides range from 43% to 50%, while 3-acetoxy-2-methylbenzamides are obtained in higher yields of 40% to 72% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2,3-DIMETHOXY-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has been studied for its antioxidant and antibacterial activities. It has shown effective total antioxidant, free radical scavenging, and metal chelating activities. Additionally, it has demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria. These properties make it a promising candidate for further research in medical and industrial applications .

Mechanism of Action

The mechanism of action for this compound involves its ability to scavenge free radicals and chelate metal ions, which contributes to its antioxidant activity. Its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2,3-DIMETHOXY-N~1~-[2-(2-METHYLPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE include other benzamide derivatives such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide. These compounds share similar antioxidant and antibacterial properties but may differ in their specific activities and applications.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O5S/c1-13-7-4-5-9-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-6-10-18(28-2)19(14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

PHATYYSNOZVMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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